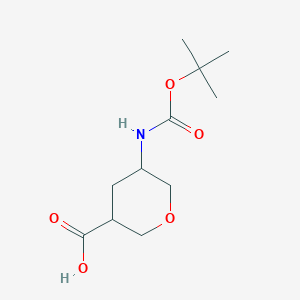
2-Amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and biochemistry. This compound is characterized by its unique structure, which includes both amino and hydroxy functional groups, making it a versatile molecule for chemical reactions and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid hydrochloride typically involves multi-step organic reactions. One common method starts with the protection of the amino group, followed by the introduction of the hydroxyphenyl group through a Friedel-Crafts alkylation. Subsequent steps include deprotection and hydrolysis to yield the final product. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of industrial reactors can enhance efficiency and scalability. Purification processes like crystallization and chromatography are employed to achieve the desired product quality.
Types of Reactions:
Oxidation: The hydroxy groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The aromatic ring allows for electrophilic substitution reactions, introducing various substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Formation of 4-hydroxy-4-(3-hydroxyphenyl)butanoic acid derivatives.
Reduction: Formation of 2-amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
科学的研究の応用
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, it can be used to study enzyme interactions and metabolic pathways due to its structural similarity to certain amino acids.
Industry: Used in the production of fine chemicals and as a building block for various industrial products.
作用機序
The mechanism by which 2-Amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid hydrochloride exerts its effects involves its interaction with biological molecules. The amino and hydroxy groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The aromatic ring can participate in π-π interactions, further stabilizing these interactions.
Molecular Targets and Pathways:
Enzymes: Can act as a substrate or inhibitor for various enzymes.
Receptors: Potential to bind to specific receptors, modulating their activity.
類似化合物との比較
2-Amino-4-hydroxybutanoic acid: Lacks the hydroxyphenyl group, making it less versatile in chemical reactions.
4-Hydroxy-4-(3-hydroxyphenyl)butanoic acid: Lacks the amino group, reducing its potential for biological interactions.
Uniqueness: The presence of both amino and hydroxyphenyl groups in 2-Amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid hydrochloride makes it unique, offering a combination of reactivity and biological activity not found in simpler analogs.
This compound’s versatility and potential applications make it a valuable subject of study in various scientific fields
特性
IUPAC Name |
2-amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4.ClH/c11-8(10(14)15)5-9(13)6-2-1-3-7(12)4-6;/h1-4,8-9,12-13H,5,11H2,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVAJVKJLCHAAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(CC(C(=O)O)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol](/img/structure/B8011361.png)
![tert-butyl N-[2-(3-methylpyrrolidin-3-yl)ethyl]carbamate](/img/structure/B8011369.png)
![3-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B8011373.png)
![2-Bromo-8-chloro-imidazo[1,2-a]pyridine](/img/structure/B8011391.png)


![1-[(3-Bromo-4-fluorophenyl)methyl]azetidine](/img/structure/B8011413.png)


![3-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B8011430.png)

![tert-butyl 9-oxa-1,4-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B8011436.png)

